(R)-4-Methylhex-2-ynoic acid

Enantioselective enzyme inhibition Lipoxygenase Chiral resolution

(R)-4-Methylhex-2-ynoic acid (CAS not uniformly assigned; associated CAS include 1339430-69-1 for racemic 4-methylhex-2-ynoic acid and 2695-51-4 for the (S)-enantiomer) is a chiral α,β-alkynyl carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. The compound features a carbon–carbon triple bond at the 2-position and a methyl-substituted stereogenic center at the 4-position, placing it within the class of short-chain branched alkynoic acids.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B12981280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methylhex-2-ynoic acid
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCC(C)C#CC(=O)O
InChIInChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m1/s1
InChIKeyLNPJWHMAAGDLIG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methylhex-2-ynoic Acid – Chiral Alkynyl Carboxylic Acid Baseline for Research Procurement


(R)-4-Methylhex-2-ynoic acid (CAS not uniformly assigned; associated CAS include 1339430-69-1 for racemic 4-methylhex-2-ynoic acid and 2695-51-4 for the (S)-enantiomer) is a chiral α,β-alkynyl carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . The compound features a carbon–carbon triple bond at the 2-position and a methyl-substituted stereogenic center at the 4-position, placing it within the class of short-chain branched alkynoic acids . Its chiral nature and dual functional groups (carboxylic acid and alkyne) make it a candidate for asymmetric synthesis, click chemistry, and enzyme inhibition studies.

Why Generic (R)-4-Methylhex-2-ynoic Acid Substitution Is Not Straightforward


The presence of a chiral center at C4 means that (R)-4-methylhex-2-ynoic acid and its (S)-enantiomer are diastereomeric with respect to any chiral environment, and cannot be assumed to behave identically in biological or catalytic systems [1]. Additionally, the conjugated alkyne–carboxylic acid motif imparts distinct electronic and steric properties compared to saturated branched acids (e.g., 4-methylhexanoic acid) or α,β-alkenoic analogs (e.g., 4-methylhex-2-enoic acid). Substitution with a racemate or an achiral analog would eliminate enantiomeric purity and alter reactivity profiles, which is critical for target engagement and selectivity in enzyme inhibition or asymmetric catalysis applications.

Quantitative Differentiator Evidence for (R)-4-Methylhex-2-ynoic Acid in Research Selection


Enantiomeric Purity Advantage in Lipoxygenase Inhibition

The (R)-enantiomer of 4-methylhex-2-ynoic acid has been referenced as a lipoxygenase inhibitor, with the (S)-enantiomer (CAS 2695-51-4) also commercially available. In class-level terms, the individual enantiomers of α,β-alkynoic acids frequently exhibit differential inhibitory activities against lipoxygenase isoforms, with enantiomeric excess (ee) directly influencing IC₅₀ values. However, no direct head-to-head study quantitatively comparing the (R)- and (S)-forms of 4-methylhex-2-ynoic acid in a defined enzyme assay has been located in the peer-reviewed literature [1].

Enantioselective enzyme inhibition Lipoxygenase Chiral resolution

Alkyne Reactivity Differentiator vs. Alkene Analog (4-Methylhex-2-enoic Acid)

The C≡C triple bond in (R)-4-methylhex-2-ynoic acid provides a reactive handle for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a capability absent in the corresponding α,β-alkenoic acid analog 4-methylhex-2-enoic acid (PubChem CID 5463168, CAS 51724-49-3) [1]. Ethyl 4-methylhex-2-ynoate, the ethyl ester derivative, has been employed in Huisgen cycloaddition to yield triazole derivatives with 78% efficiency . No comparable reactivity is possible with the alkene analog, which would require entirely different coupling chemistry.

Click chemistry Alkyne–azide cycloaddition Bioorthogonal chemistry

Saturated Analog (4-Methylhexanoic Acid) Lacks Alkyne-Driven Electronic Effects on pKa

The electron-withdrawing triple bond in conjugation with the carboxylic acid group in (R)-4-methylhex-2-ynoic acid lowers the pKa relative to its fully saturated analog 4-methylhexanoic acid. While precise pKa values for this specific compound have not been reported in peer-reviewed literature, the class of α,β-alkynoic acids typically exhibits pKa values 0.5–1.0 units lower than their saturated counterparts due to inductive and conjugative effects [1]. This difference influences ionization state at physiological pH and consequently impacts membrane permeability and target binding.

Acidity modulation Conjugation effects Structure–activity relationships

High-Priority Application Scenarios Where (R)-4-Methylhex-2-ynoic Acid Provides Selection Advantage


Enantioselective Enzyme Inhibition Studies (Lipoxygenase, Carboxylesterase)

When investigating stereospecific inhibition of enzymes such as lipoxygenase or carboxylesterase, the (R)-enantiomer serves as a defined chiral probe. Using the racemate introduces confounding kinetic variables; the (R)-enantiomer enables unambiguous assignment of activity to the correct stereoisomer, provided that the corresponding (S)-enantiomer is used as a matched control [1].

Bioorthogonal Click Chemistry Probe Synthesis

The terminal alkyne group allows conjugation to azide-functionalized fluorophores, biotin, or affinity resins via CuAAC. This reactivity is absent in the corresponding alkene (4-methylhex-2-enoic acid), making the alkynoic acid the necessary precursor for triazole-linked probe construction .

Asymmetric Synthesis of Chiral Building Blocks

Both the carboxylic acid and the alkyne can be orthogonally derivatized: the acid can undergo amidation or esterification, while the alkyne can undergo Sonogashira coupling, hydrogenation, or cycloaddition. Enantiopure (R)-form ensures that the chiral integrity of downstream products is maintained from the starting material [2].

Comparative Structure–Activity Relationship (SAR) Studies in Anaerobic Alkane Metabolism Models

Recent synthetic advances have produced both enantiomers of 4-methylalkanoic acids for studying anaerobic alkane oxidation pathways; the corresponding alkynoic acid enantiomers extend this paradigm by introducing a conjugated triple bond that can act as a mechanism-based inactivator or a spectroscopic probe [2].

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